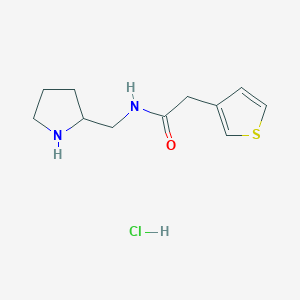![molecular formula C19H25Cl2N5O2 B13970721 2-[2-[4-[(2-Chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]ethyl-trimethylazanium;chloride](/img/structure/B13970721.png)
2-[2-[4-[(2-Chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]ethyl-trimethylazanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium chloride is a synthetic organic compound known for its vibrant red color. It is commonly used as a dye in various industrial applications. The compound is characterized by its azo group, which is responsible for its chromophoric properties, and its quaternary ammonium group, which enhances its solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium chloride typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-chloro-4-nitroaniline using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with N-ethyl-N-(2-hydroxyethyl)aniline to form the azo compound. Finally, the product is quaternized with methyl chloride to yield the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the stability of the diazonium salt and to optimize the coupling efficiency. The final product is purified through crystallization and filtration processes to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium chloride undergoes several types of chemical reactions, including:
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Oxidation: The compound can undergo oxidation to form various oxidized products.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium dithionite and hydrogen in the presence of a palladium catalyst.
Substitution: Nucleophiles such as thiols and amines can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate and hydrogen peroxide are commonly used.
Major Products Formed
Reduction: The major products are the corresponding amines.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation: The products include oxidized azo compounds and other by-products.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium chloride is used as a dye for staining and as an indicator in various analytical techniques .
Biology
In biological research, the compound is used for staining tissues and cells, allowing researchers to visualize and differentiate between different cellular components .
Medicine
Industry
Industrially, it is used in the textile industry for dyeing fabrics and in the production of colored plastics and inks .
Mécanisme D'action
The mechanism of action of [2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium chloride involves its interaction with molecular targets through its azo and quaternary ammonium groups. The azo group can undergo reversible reduction and oxidation, making it useful in redox reactions. The quaternary ammonium group enhances its solubility and allows it to interact with negatively charged molecules, facilitating its use in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethanol: Similar structure but lacks the quaternary ammonium group.
[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]dimethylamine: Similar structure but has a dimethylamine group instead of a trimethylammonium group.
Uniqueness
The presence of the quaternary ammonium group in [2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium chloride makes it more soluble in water compared to its analogs. This unique feature enhances its applicability in aqueous environments and makes it a preferred choice for various industrial and research applications .
Propriétés
Formule moléculaire |
C19H25Cl2N5O2 |
|---|---|
Poids moléculaire |
426.3 g/mol |
Nom IUPAC |
2-[2-[4-[(2-chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]ethyl-trimethylazanium;chloride |
InChI |
InChI=1S/C19H25ClN5O2.ClH/c1-25(2,3)13-12-21-11-10-15-4-6-16(7-5-15)22-23-19-9-8-17(24(26)27)14-18(19)20;/h4-9,14,21H,10-13H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
YEKHCIHAUWLQLR-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)CCNCCC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Naphthalene, 1-[(ethenyloxy)methyl]-](/img/structure/B13970640.png)


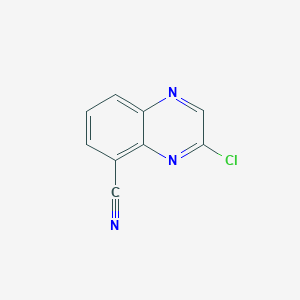

![(2-((3-morpholinopropyl)amino)-1H-benzo[d]imidazol-6-yl)methanol](/img/structure/B13970692.png)
![(4-Formyl-bicyclo[2.2.2]oct-1-yl)carbamic acid benzyl ester](/img/structure/B13970693.png)
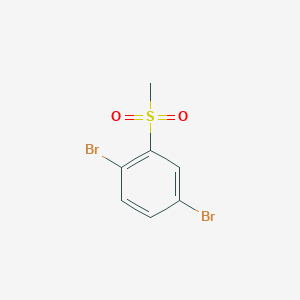

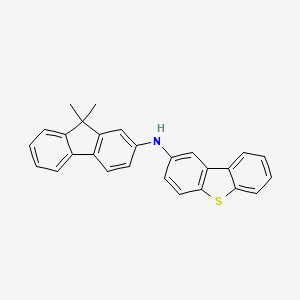
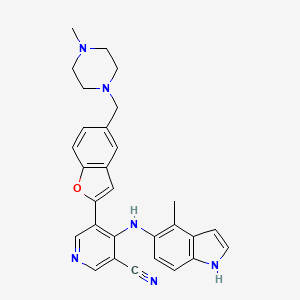

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine](/img/structure/B13970722.png)
